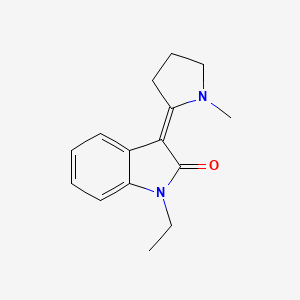
N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide
Übersicht
Beschreibung
N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide, also known as BENA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BENA is a member of the acrylamide family, which are widely used in the chemical industry for the synthesis of various polymers. However, BENA has specific properties that make it an attractive compound for scientific research applications. In
Wirkmechanismus
N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide works by undergoing a nucleophilic addition reaction with the active site of enzymes, resulting in the formation of a covalent bond. This reaction causes a conformational change in the enzyme, leading to its activation or inhibition, depending on the type of enzyme. The fluorescent properties of N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide allow for real-time monitoring of enzyme activity, making it an attractive tool for studying enzyme kinetics.
Biochemical and Physiological Effects
N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide has been shown to have minimal toxicity in vitro, making it a safe compound for use in biological systems. However, its effects on living organisms have not been extensively studied. N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes, such as caspases, which play a critical role in apoptosis. This property of N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide has potential applications in the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide in lab experiments is its specificity towards certain enzymes. This property allows for the development of enzyme-specific probes, which can be used to study enzyme kinetics in real-time. N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify, making it a cost-effective compound for research.
However, there are limitations to using N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide in lab experiments. One of the primary limitations is its limited solubility in water, which can make it challenging to use in biological systems. N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide also has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide. One potential area of research is the development of N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide-based probes for studying the activity of other enzymes, such as kinases and phosphatases. Another potential area of research is the development of N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide-based anti-cancer drugs that target specific enzymes involved in cancer cell proliferation. Additionally, further studies on the toxicity and pharmacokinetics of N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide in living organisms are needed to fully understand its potential applications in medicine.
Conclusion
In conclusion, N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide is a unique compound that has gained significant attention in scientific research due to its specific properties. Its ability to act as a fluorescent probe for enzyme activity has potential applications in various scientific fields, including biology and medicine. While there are limitations to using N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide in lab experiments, its specificity towards certain enzymes and ease of synthesis make it an attractive compound for research. Further studies on N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide's potential applications in medicine and its effects on living organisms are needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide is in the development of fluorescent probes for biological imaging. N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide has a unique property of exhibiting fluorescence in the presence of certain enzymes, making it an attractive candidate for developing enzyme-specific probes. N-butyl-N-ethyl-3-(3-nitrophenyl)acrylamide has been used to develop probes for enzymes such as caspases, proteases, and phosphatases.
Eigenschaften
IUPAC Name |
(E)-N-butyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-11-16(4-2)15(18)10-9-13-7-6-8-14(12-13)17(19)20/h6-10,12H,3-5,11H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSLJVPKHFHCCH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4702940.png)
![4-oxo-4-[2-(4-propoxybenzoyl)hydrazino]butanoic acid](/img/structure/B4702952.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4702960.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4702961.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4702969.png)
![2,2-dibromo-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4702971.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4702981.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4702991.png)
![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)
